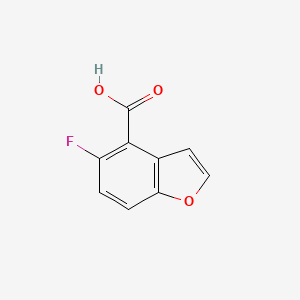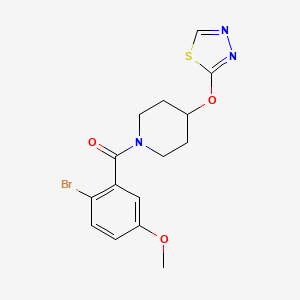
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-bromo-5-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-bromo-5-methoxyphenyl)methanone” is a complex organic molecule. It contains a 1,3,4-thiadiazole moiety, which is known for its wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .
Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities. The 1,3,4-thiadiazole moiety in the compound is known for its diverse activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .科学的研究の応用
Synthesis and SAR Studies
Researchers have been focused on synthesizing novel compounds and understanding the structure-activity relationship (SAR) of molecules similar to the specified chemical. For instance, Palkowitz et al. (1997) explored the synthesis and SAR of compounds related to selective estrogen receptor modulators (SERMs), highlighting the modifications that enhance estrogen antagonist potency in cancer cells and beneficial effects on bone tissues and serum lipids (Palkowitz et al., 1997).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, demonstrating the potential antimicrobial activity of such compounds against various bacterial and fungal strains. This research indicates the promise of such chemical structures in developing new antimicrobials (Patel, Agravat, & Shaikh, 2011).
Antitumor Activity
Bhole and Bhusari (2011) investigated the synthesis and antitumor activity of compounds with the thiadiazole core, showing significant inhibitory effects on various cancer cell lines. This study supports the investigation of similar compounds for potential cancer therapies (Bhole & Bhusari, 2011).
Anticancer and Photosensitizing Properties
Research by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives highlighted their high singlet oxygen quantum yield and potential as photosensitizers for photodynamic therapy, a treatment for cancer. This underscores the relevance of such chemical frameworks in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).
Orexin Receptor Antagonism
In a model of compulsive food consumption, compounds with structural similarities were explored for their role in modulating feeding and stress responses through orexin receptor antagonism. This research by Piccoli et al. (2012) offers insights into the potential therapeutic applications of such compounds in treating disorders with a compulsive component, such as binge eating (Piccoli et al., 2012).
作用機序
Target of Action
Compounds containing a thiadiazole moiety have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing cellular processes.
Mode of Action
The thiadiazole moiety is known to interact with biological targets through hydrogen bonding and other non-covalent interactions . This interaction can lead to changes in the conformation and function of the target proteins, thereby altering cellular processes.
Biochemical Pathways
Compounds with similar structures have been reported to influence various cellular pathways, including signal transduction, cell proliferation, and apoptosis .
Pharmacokinetics
Compounds with similar structures are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary depending on their chemical structure and the species in which they are studied.
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects .
特性
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3S/c1-21-11-2-3-13(16)12(8-11)14(20)19-6-4-10(5-7-19)22-15-18-17-9-23-15/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLALVNPJSFEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)OC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2767467.png)
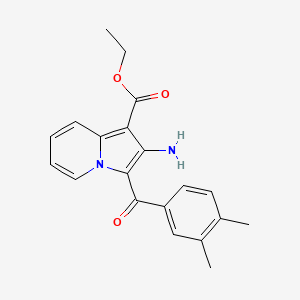
![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole;hydrochloride](/img/structure/B2767475.png)
![[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B2767476.png)
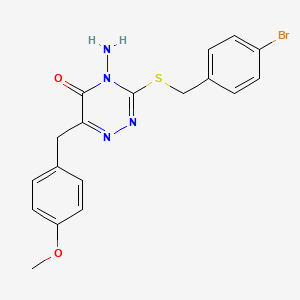
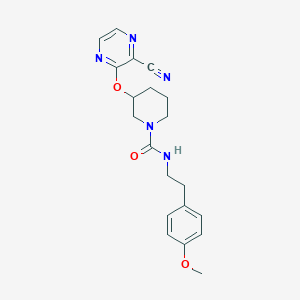
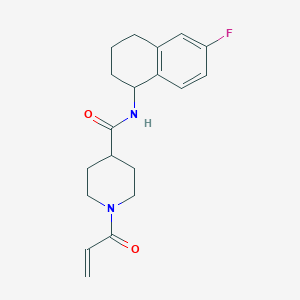

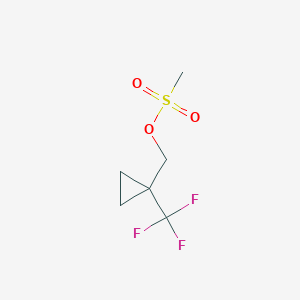
![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/no-structure.png)
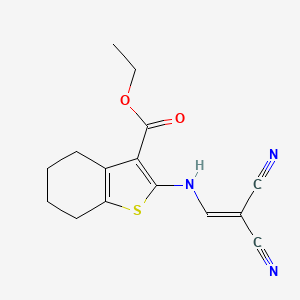
![Benzo[d]thiazol-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2767486.png)
